

An In-depth Technical Guide to the Molecular Target of BWA-522

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Compound of Interest

Compound Name: BWA-522

Cat. No.: B10861391

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Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed as a potent and selective degrader of the Androgen Receptor (AR).^{[1][2][3]} This technical guide provides a comprehensive overview of the molecular target of **BWA-522**, its mechanism of action, and the key experimental data and protocols that underpin its characterization.

Molecular Target: Androgen Receptor N-Terminal Domain (AR-NTD)

The primary molecular target of **BWA-522** is the N-terminal domain (NTD) of the human Androgen Receptor.^{[1][2][3]} The AR is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. **BWA-522** is designed to specifically recognize and bind to the AR-NTD, a region of the receptor that is crucial for its transcriptional activity and is often retained in splice variants that confer resistance to conventional anti-androgen therapies. By targeting the NTD, **BWA-522** can effectively induce the degradation of both full-length AR (AR-FL) and clinically relevant splice variants, such as AR-V7, which lack the ligand-binding domain targeted by many existing drugs.^{[1][3]}

Mechanism of Action: PROTAC-Mediated Degradation

BWA-522 functions as a heterobifunctional molecule, simultaneously binding to the AR-NTD and the E3 ubiquitin ligase cereblon (CRBN).[4] This ternary complex formation facilitates the ubiquitination of the AR protein, marking it for degradation by the proteasome. This targeted protein degradation approach effectively eliminates the AR protein from the cell, thereby inhibiting downstream AR signaling pathways that drive prostate cancer cell proliferation and survival.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of **BWA-522**.

Table 1: In Vitro Degradation of Androgen Receptor

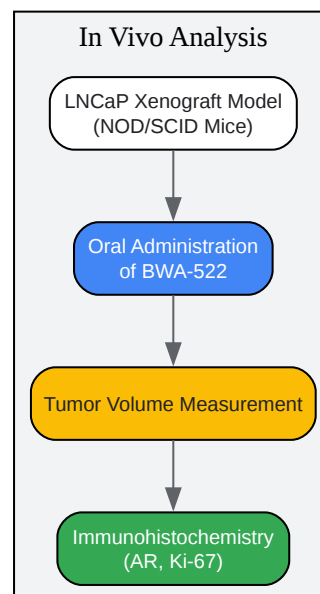
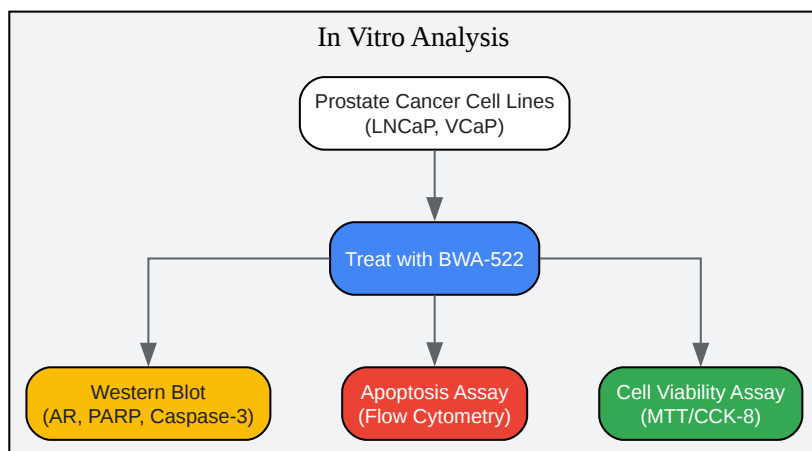
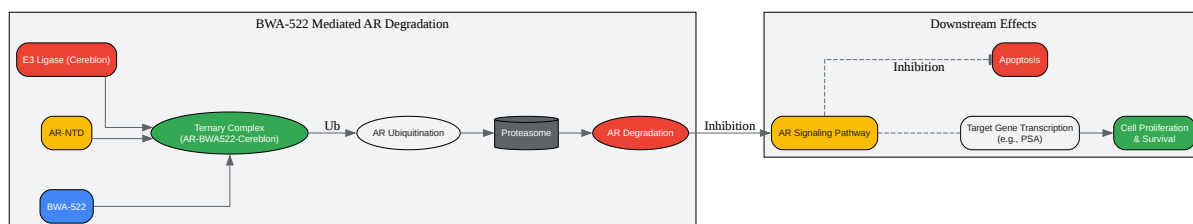
Cell Line	AR Isoform	DC50 (μM)	Maximum Degradation (Dmax) (%)	Reference
VCaP	AR-FL	0.73	>95	[1]
VCaP	AR-V7	0.67	>95	[1]
LNCaP	AR-FL	3.5	~72	[1][2]

Table 2: In Vivo Efficacy and Pharmacokinetics

Parameter	Value	Animal Model	Reference
Tumor Growth Inhibition (TGI)	76%	LNCaP Xenograft (mice)	[1][2][3]
Oral Bioavailability	40.5%	Mice	[2][3]
Oral Bioavailability	69.3%	Beagle Dogs	[2][3]

Signaling Pathway and Experimental Workflow Diagrams

BWA-522 Mechanism of Action and Downstream Signaling



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